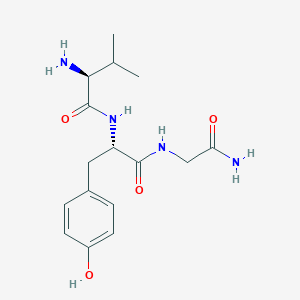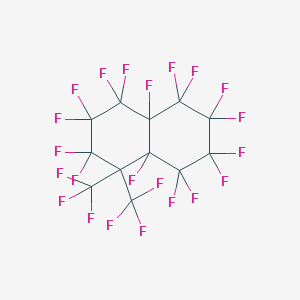
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene typically involves multiple steps, starting from simpler fluorinated precursors. The reaction conditions often require the use of specialized fluorinating agents and controlled environments to ensure the incorporation of fluorine atoms at specific positions on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced technologies to achieve high yields and purity. The methods are designed to be efficient and cost-effective, considering the high demand for fluorinated compounds in various sectors.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: Where one or more fluorine atoms can be replaced by other functional groups.
Reduction Reactions: Involving the addition of hydrogen atoms to reduce the compound.
Oxidation Reactions: Where the compound is oxidized to form new products.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various hydrogenated or oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its unique properties.
Wirkmechanismus
The mechanism by which 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The high fluorine content can influence the compound’s reactivity and interactions with other molecules, potentially affecting various biochemical and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Perfluorodecalin: Another highly fluorinated compound with similar structural features.
Perfluoronaphthalene: Shares the naphthalene core but with different fluorination patterns.
Perfluoromethylcyclohexane: A fluorinated cyclohexane derivative with comparable properties.
Uniqueness: 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene stands out due to its specific arrangement of fluorine atoms and the presence of trifluoromethyl groups, which impart unique chemical and physical properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C12F22 |
|---|---|
Molekulargewicht |
562.09 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-hexadecafluoro-8,8-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12F22/c13-2-1(11(29,30)31,12(32,33)34)4(15,16)8(23,24)6(19,20)3(2,14)7(21,22)10(27,28)9(25,26)5(2,17)18 |
InChI-Schlüssel |
PGVLJTPBGVZPPG-UHFFFAOYSA-N |
Kanonische SMILES |
C12(C(C(C(C(C1(C(F)(F)F)C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


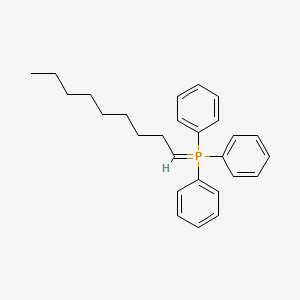
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
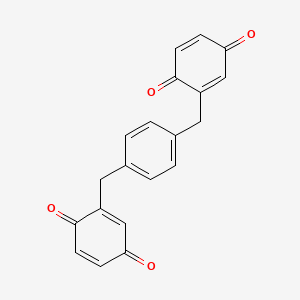
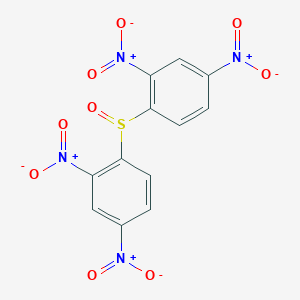
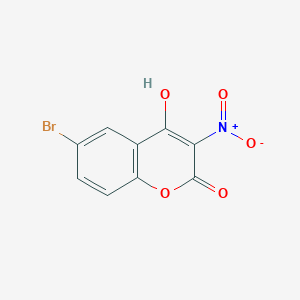
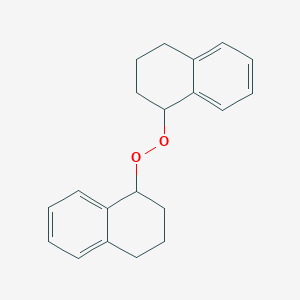
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
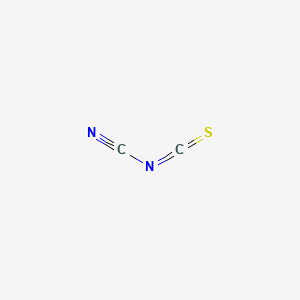
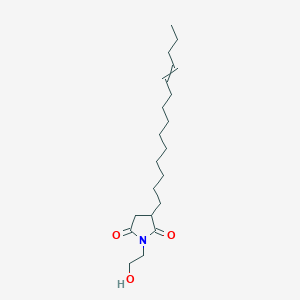

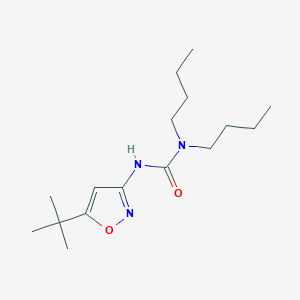
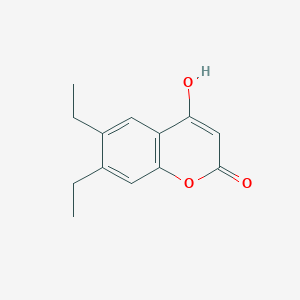
![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
